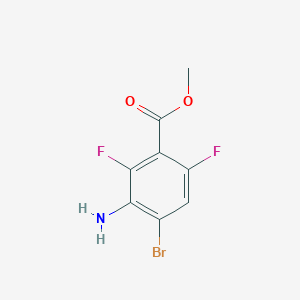

Methyl 3-amino-4-bromo-2,6-difluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-4-bromo-2,6-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO2/c1-14-8(13)5-4(10)2-3(9)7(12)6(5)11/h2H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGLQFAWDCRSRSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1F)Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-4-bromo-2,6-difluorobenzoate

This guide provides a comprehensive, technically detailed methodology for the synthesis of Methyl 3-amino-4-bromo-2,6-difluorobenzoate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a multi-step process, beginning with a commercially available starting material. Each step is accompanied by a detailed protocol, mechanistic insights, and critical parameters essential for successful execution in a research and development setting.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is strategically designed as a four-step sequence commencing with 2,6-difluorobenzoic acid. This approach ensures high yields and purity of the final product. The chosen pathway involves:

-

Esterification: Protection of the carboxylic acid functionality as a methyl ester.

-

Nitration: Introduction of a nitro group at the C3 position, guided by the directing effects of the existing substituents.

-

Bromination: Regioselective installation of a bromine atom at the C4 position.

-

Reduction: Conversion of the nitro group to the target amine.

This sequence is logically constructed to manage the directing effects of the substituents on the aromatic ring, thereby controlling the regiochemistry at each stage.

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Esterification of 2,6-Difluorobenzoic Acid

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a crucial step to protect the acidic proton and to modify the electronic properties of the aromatic ring for the subsequent electrophilic substitution reactions. The Fischer esterification, using a strong acid catalyst like thionyl chloride in methanol, is a reliable and high-yielding method.

Protocol:

-

To a solution of 2,6-difluorobenzoic acid (1.0 eq) in methanol (10 vol), add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

The reaction mixture is then heated to reflux (approximately 65 °C) and stirred for 3-4 hours.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate, washed with a saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield Methyl 2,6-difluorobenzoate.

Causality of Experimental Choices:

-

Thionyl Chloride: Acts as a catalyst by converting methanol to a more reactive electrophile and also reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which readily reacts with methanol.

-

Methanol as Solvent and Reagent: Serves as both the solvent and the nucleophile for the esterification, driving the reaction towards the product due to its high concentration.

-

Aqueous Work-up: The use of sodium bicarbonate neutralizes any remaining acid, ensuring the stability of the ester product.

Step 2: Nitration of Methyl 2,6-difluorobenzoate

The introduction of the nitro group is achieved through electrophilic aromatic substitution using a nitrating mixture of nitric acid and sulfuric acid. The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring. The two fluorine atoms are ortho, para-directing, while the methyl ester group is a meta-director. The combined effect directs the incoming nitro group to the C3 position.

Protocol:

-

To a cooled (0 °C) solution of fuming nitric acid (3.0 eq), slowly add concentrated sulfuric acid (3.0 eq).

-

Methyl 2,6-difluorobenzoate (1.0 eq) is then added portion-wise to the nitrating mixture, maintaining the temperature below 5 °C.

-

The reaction is stirred at 0-5 °C for 1-2 hours.

-

The reaction mixture is then carefully poured onto crushed ice.

-

The precipitated solid is filtered, washed with cold water until the washings are neutral, and dried to afford Methyl 2,6-difluoro-3-nitrobenzoate.

Causality of Experimental Choices:

-

Sulfuric Acid: Acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1]

-

Low Temperature: The reaction is highly exothermic and controlling the temperature is critical to prevent over-nitration and side reactions.

Step 3: Bromination of Methyl 2,6-difluoro-3-nitrobenzoate

The next step is the regioselective bromination of the nitrated intermediate. The directing effects of the substituents (two fluorine atoms, a nitro group, and a methyl ester) guide the bromine to the C4 position. N-Bromosuccinimide (NBS) in the presence of a strong acid is an effective brominating agent for this transformation.

Protocol:

-

To a solution of Methyl 2,6-difluoro-3-nitrobenzoate (1.0 eq) in concentrated sulfuric acid (5 vol), add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The reaction is then quenched by pouring it into ice water.

-

The resulting precipitate is collected by filtration, washed with water, and dried to give Methyl 4-bromo-2,6-difluoro-3-nitrobenzoate.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): A convenient and safer source of electrophilic bromine compared to liquid bromine. In the presence of a strong acid, it generates the bromonium ion (Br⁺).

-

Sulfuric Acid: Activates NBS to generate the electrophilic bromine species required for the substitution reaction.

Step 4: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation.[2][3] A common and effective method that is tolerant of the halogen substituents is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid.[3][4]

Protocol:

-

A mixture of Methyl 4-bromo-2,6-difluoro-3-nitrobenzoate (1.0 eq) and iron powder (5.0 eq) in ethanol (10 vol) and water (2 vol) is heated to 70-80 °C.

-

Concentrated hydrochloric acid (0.5 eq) is added dropwise to the heated mixture.

-

The reaction is stirred at reflux for 2-3 hours.

-

After completion, the reaction mixture is filtered through celite while hot, and the filter cake is washed with hot ethanol.

-

The filtrate is concentrated, and the residue is taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, this compound.

Causality of Experimental Choices:

-

Iron in Acidic Medium: This is a classic and cost-effective method for nitro group reduction. Iron acts as the reducing agent, being oxidized from Fe(0) to Fe(II)/Fe(III), while the nitro group is reduced. The acidic medium facilitates the reaction.[3]

-

Chemoselectivity: This method is highly chemoselective for the reduction of the nitro group in the presence of other reducible functionalities like the ester and the aryl halides.[4][5][6]

Quantitative Data Summary

| Step | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2,6-Difluorobenzoic acid | Methanol, SOCl₂ | Methanol | 65 | 3-4 | >95 |

| 2 | Methyl 2,6-difluorobenzoate | HNO₃, H₂SO₄ | - | 0-5 | 1-2 | 85-90 |

| 3 | Methyl 2,6-difluoro-3-nitrobenzoate | NBS, H₂SO₄ | H₂SO₄ | RT | 12-16 | 80-85 |

| 4 | Methyl 4-bromo-2,6-difluoro-3-nitrobenzoate | Fe, HCl | Ethanol/Water | 70-80 | 2-3 | 85-90 |

Visualization of Key Transformations

Figure 2: Simplified representation of the nitration and reduction mechanisms.

Conclusion

The synthetic route detailed in this guide provides a robust and efficient method for the preparation of this compound. By carefully controlling the reaction conditions and understanding the underlying chemical principles at each step, researchers and drug development professionals can reliably produce this valuable intermediate for their synthetic needs. The provided protocols are designed to be self-validating through careful monitoring of reaction progress and characterization of intermediates and the final product.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 5. scispace.com [scispace.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

The Definitive Guide to the Structural Elucidation of Methyl 3-amino-4-bromo-2,6-difluorobenzoate

This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical strategies required for the complete structural elucidation of Methyl 3-amino-4-bromo-2,6-difluorobenzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver a narrative grounded in scientific integrity, explaining the causality behind experimental choices and ensuring a self-validating analytical workflow.

Introduction

This compound, with the molecular formula C₈H₆BrF₂NO₂, is a highly functionalized aromatic compound.[1][2] Its polysubstituted nature, featuring an amine, a bromine atom, and two fluorine atoms on the benzene ring, alongside a methyl ester group, presents a compelling challenge for structural analysis. The precise arrangement of these substituents is critical as it dictates the molecule's chemical reactivity, physical properties, and potential biological activity. In the context of pharmaceutical research and materials science, unambiguous structure determination is a non-negotiable prerequisite for intellectual property, regulatory submission, and ensuring the safety and efficacy of new chemical entities.

This guide will detail a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography to build an unassailable structural proof.

The Strategic Workflow of Structure Elucidation

The process of elucidating a molecular structure is a logical puzzle. Each piece of analytical data provides a unique clue, and the final structure must be consistent with all collected evidence. Our strategy is hierarchical, starting with broad compositional information and progressively defining fine-grained connectivity and stereochemistry.

Caption: A strategic workflow for the structural elucidation of a novel organic compound.

Part 1: Mass Spectrometry – The Molecular Blueprint

Mass spectrometry is the foundational technique, providing the molecular weight and, through high-resolution analysis, the elemental composition of the molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Operate in positive ion mode to promote the formation of the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.

Data Interpretation and Insights

The molecular weight of C₈H₆BrF₂NO₂ is 265.96 g/mol .[1][2] Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z (C₈H₇⁷⁹BrF₂NO₂⁺) | Calculated m/z (C₈H₇⁸¹BrF₂NO₂⁺) | Observed m/z (Predicted) |

| [M+H]⁺ | 266.9716 | 268.9695 | 266.9711, 268.9690 |

The observation of this isotopic pattern is a strong indicator of the presence of a single bromine atom in the molecule.

Fragmentation Analysis

Electron Impact (EI) or Collision-Induced Dissociation (CID) can provide valuable structural fragments. Key predicted fragmentation pathways for aromatic esters include:

-

Loss of the methoxy radical (•OCH₃): Leading to a fragment at m/z 236/238.

-

Loss of the methyl ester group (•COOCH₃): Resulting in a fragment at m/z 208/210.

-

Decarbonylation: Subsequent loss of CO from fragments.

Part 2: Infrared (IR) Spectroscopy – Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Data Interpretation and Insights

The IR spectrum will provide clear evidence for the key functional groups in this compound.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3300 | Medium | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | Weak | C-H stretch | Aromatic C-H |

| 2960-2850 | Weak | C-H stretch | Methyl (-CH₃) |

| 1730-1715 | Strong | C=O stretch | Ester (C=O) |

| 1600-1585, 1500-1400 | Medium | C=C stretch | Aromatic Ring |

| 1300-1000 | Strong | C-O stretch | Ester (C-O) |

| 1250-1020 | Strong | C-F stretch | Aryl-Fluorine |

| < 700 | Medium-Strong | C-Br stretch | Aryl-Bromine |

The presence of sharp bands for the N-H stretch confirms the primary amine, while the strong carbonyl absorption is characteristic of the ester.[3] The C-F and C-Br stretches in the fingerprint region further corroborate the elemental composition.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments will be used to piece together the molecular skeleton.

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4][5] The solution should be free of particulate matter.[4]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

1D Spectra Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.

-

2D Spectra Acquisition: Acquire ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra.

Data Interpretation and Insights

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the aromatic proton, the amine protons, and the methyl ester protons.

-

Aromatic Region (δ 6.5-8.5 ppm): Due to the substitution pattern, there is only one proton on the aromatic ring. Its chemical shift will be influenced by the surrounding substituents. The fluorine atoms will cause splitting (coupling) of this proton's signal.

-

Amine Protons (δ 3.5-5.0 ppm): The -NH₂ protons will likely appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

Methyl Protons (δ 3.8-4.0 ppm): The -OCH₃ group will appear as a sharp singlet, integrating to three protons.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR will show two distinct signals for the two non-equivalent fluorine atoms. These signals will likely appear as doublets due to coupling with the aromatic proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached atoms. Carbons directly bonded to fluorine will show large one-bond C-F coupling constants.

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| C1-COOCH₃ | - | ~163 | H5, H-OCH₃ |

| C2-F | - | ~158 (d, ¹JCF ≈ 250 Hz) | H5 |

| C3-NH₂ | - | ~140 | H5 |

| C4-Br | - | ~110 | H5 |

| C5-H | ~7.0 (dd, JHF, JHF) | ~115 | C1, C3, C4, C6 |

| C6-F | - | ~155 (d, ¹JCF ≈ 250 Hz) | H5 |

| -COOCH₃ | ~3.9 (s, 3H) | ~53 | C1 |

| -NH₂ | ~4.5 (br s, 2H) | - | - |

Note: Predicted values are estimates. Actual values may vary. "d" denotes a doublet.

2D NMR for Connectivity

Caption: Key 2D NMR correlations establishing the ester and aromatic proton connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[6] It will definitively link the aromatic proton signal to its corresponding carbon (C5) and the methyl proton signal to the ester methyl carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the carbon skeleton.[6] It shows correlations between protons and carbons that are two or three bonds away. The crucial correlation will be from the single aromatic proton (H5) to the surrounding carbons (C1, C3, C4, and C6), confirming the substitution pattern. The methyl protons will show a correlation to the ester carbonyl carbon (C1).

Part 4: Single-Crystal X-ray Crystallography – The Final Proof

While the combination of MS, IR, and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: Grow single crystals of suitable quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, or by vapor diffusion.[7]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and molecular geometry.

Expected Results and Confirmation

The resulting crystal structure would provide:

-

Unambiguous Connectivity: Confirming the substitution pattern determined by NMR.

-

Precise Bond Lengths and Angles: Revealing details about the electronic effects of the substituents on the aromatic ring.[8]

-

Intermolecular Interactions: Showing how the molecules pack in the solid state, which can be influenced by hydrogen bonding from the amine group.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry establishes the molecular formula, IR spectroscopy identifies the functional groups, and a suite of 1D and 2D NMR experiments maps out the precise connectivity of the atoms. Finally, single-crystal X-ray crystallography provides the definitive and irrefutable three-dimensional structure. This rigorous, multi-faceted approach ensures the highest level of scientific confidence in the final structural assignment, a critical requirement for advancing research and development in the chemical sciences.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. appchemical.com [appchemical.com]

- 3. reddit.com [reddit.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. gaussian.com [gaussian.com]

- 7. researchgate.net [researchgate.net]

- 8. sfu.ca [sfu.ca]

A Senior Application Scientist's Guide to Methyl 3-amino-4-bromo-2,6-difluorobenzoate: A Versatile Scaffold for Modern Drug Discovery

Abstract

Methyl 3-amino-4-bromo-2,6-difluorobenzoate is a highly functionalized aromatic compound that has emerged as a significant building block for medicinal chemistry and drug development professionals. Its unique substitution pattern, featuring four distinct reactive sites—an amine, a bromine atom, two fluorine atoms, and a methyl ester—provides a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its core molecular properties, a predictive guide to its spectroscopic characterization, a plausible synthetic pathway, and a discussion of its strategic application in the design of novel therapeutics. By understanding the interplay of its functional groups, researchers can leverage this molecule to accelerate discovery programs.

Core Molecular Profile

The strategic value of this compound lies in its densely functionalized benzene ring. The electron-withdrawing effects of the fluorine and ester groups, combined with the electron-donating amino group and the synthetically versatile bromine atom, create a unique electronic and steric environment. This arrangement allows for selective and sequential chemical modifications, a critical advantage in multi-step drug synthesis.

Table 1: Key Molecular Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1529613-64-6 | [1][2][3][4] |

| Molecular Formula | C₈H₆BrF₂NO₂ | [1][4] |

| Molecular Weight | 266.04 g/mol | [1][4] |

| SMILES | COC(=O)C1=C(C(=C(C=C1F)Br)N)F | [1][4] |

| Classification | Organic Building Block, Pharmaceutical Intermediate | [2][5][6] |

Chemical Structure:

(Image generated for illustrative purposes)

Physicochemical & Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of this compound is paramount. A combination of spectroscopic methods provides a self-validating system, where each technique offers complementary information to verify the molecular structure. While comprehensive experimental data is not publicly cataloged, we can predict the expected spectroscopic fingerprint based on the molecule's known structure.

Predicted Spectroscopic Data

The following represents the expected analytical signature for this compound. Any deviation from this pattern would warrant further investigation into the sample's purity or identity.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Causality: The proton spectrum will be relatively simple, revealing the number of distinct proton environments.

-

Expected Signals:

-

A singlet integrating to 3 protons around δ 3.9 ppm, corresponding to the methyl ester (-OCH₃) group.

-

A broad singlet integrating to 2 protons, corresponding to the primary amine (-NH₂) group. Its chemical shift can vary depending on solvent and concentration.

-

A triplet or doublet of doublets integrating to 1 proton in the aromatic region (likely δ 6.5-7.5 ppm), corresponding to the single aromatic C-H proton. The coupling will arise from the adjacent fluorine and bromine atoms.

-

-

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):

-

Causality: This is a critical technique for fluorinated compounds, confirming the presence and environment of the fluorine atoms.

-

Expected Signals: Two distinct signals are expected for the two non-equivalent fluorine atoms at positions 2 and 6, showing coupling to each other and to the nearby aromatic proton.

-

-

Mass Spectrometry (MS):

-

Causality: MS confirms the molecular weight and provides definitive evidence of the bromine atom.

-

Expected Fragmentation: The key diagnostic feature is the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), a characteristic "doublet" of peaks will be observed for the molecular ion: one at m/z 265 and another at m/z 267, with nearly equal intensity. This isotopic pattern is an unambiguous indicator of a monobrominated compound.

-

Synthesis and Safe Handling

As a specialized building block, the synthesis and handling of this compound require careful planning and adherence to safety protocols.

Plausible Synthetic Pathway

While specific proprietary synthesis routes may vary, a logical and robust pathway can be devised from commercially available starting materials using fundamental organic transformations. The causality behind this proposed workflow is to install the functional groups in a sequence that manages directing effects and reactivity.

Diagram 1: A plausible synthetic workflow for this compound.

Experimental Protocol: Safe Handling and Storage

Given the compound's classification as a halogenated aromatic amine, adherence to strict safety protocols is mandatory. The following steps are based on best practices for handling similar chemical entities.[7][8]

Protocol: Safe Handling

-

Engineering Controls: All handling of the solid or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Wear a flame-retardant lab coat, buttoned completely.

-

Use chemical splash goggles and a face shield for maximum eye and face protection.

-

Wear nitrile gloves (double-gloving is recommended). Check glove compatibility charts and inspect for tears before use.

-

-

Dispensing:

-

Use spatulas and weigh boats for transferring the solid. Avoid creating dust.

-

If making a solution, add the solid slowly to the solvent to prevent splashing.

-

-

Storage:

-

Store the compound in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

-

Spill & Waste Disposal:

-

In case of a spill, cordon off the area. Do not create dust. Gently cover the spill with an inert absorbent material (e.g., vermiculite).

-

Collect the absorbed material into a sealed, labeled hazardous waste container.

-

Dispose of all chemical waste through an approved environmental health and safety program.

-

Strategic Applications in Drug Development

The primary utility of this compound is as a versatile synthetic building block.[5] Each functional group serves as a "synthetic handle" that can be addressed with high chemo-selectivity, allowing for the construction of diverse compound libraries for screening.

-

Amino Group (-NH₂): A primary nucleophile, ideal for forming amides, sulfonamides, or for use in reductive amination reactions to build complex side chains.

-

Bromo Group (-Br): A classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide variety of aryl, alkyl, or alkyne substituents.

-

Methyl Ester (-COOCH₃): Can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used for amide coupling or other transformations. Alternatively, it can be reduced to a primary alcohol.

-

Fluoro Groups (-F): The fluorine atoms are generally unreactive but play a crucial role in modulating the physicochemical properties of the final molecule. They often enhance metabolic stability, binding affinity, and membrane permeability—key attributes in modern drug design.

Diagram 2: Diversification potential of the core scaffold in medicinal chemistry.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for drug discovery. Its poly-functional nature provides researchers with multiple, orthogonal pathways for molecular elaboration. By enabling rapid access to diverse chemical space from a single, reliable core, this building block empowers scientists to efficiently navigate the structure-activity relationship (SAR) studies that are fundamental to developing the next generation of therapeutics.

References

- 1. appchemical.com [appchemical.com]

- 2. 1529613-64-6|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 1529613-64-6 [chemicalbook.com]

- 4. This compound | 1529613-64-6 | ELC61364 [biosynth.com]

- 5. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. chemos.de [chemos.de]

- 8. fishersci.com [fishersci.com]

theoretical studies of Methyl 3-amino-4-bromo-2,6-difluorobenzoate

An In-Depth Technical Guide to the Theoretical Analysis of Methyl 3-amino-4-bromo-2,6-difluorobenzoate

Abstract

This compound is a halogenated aromatic compound with functional groups that suggest potential applications in medicinal chemistry and materials science. As a novel entity, a thorough theoretical investigation is paramount to elucidate its structural, electronic, and intermolecular interaction properties before undertaking extensive experimental synthesis and testing. This guide provides a comprehensive framework for the in-silico characterization of this molecule, serving as a roadmap for researchers in drug discovery and computational chemistry. The narrative details a multi-faceted approach, beginning with quantum chemical calculations to define the molecule's fundamental properties and culminating in molecular docking simulations to explore its potential as a targeted inhibitor. Each protocol is designed to be self-validating, explaining the causality behind methodological choices to ensure scientific rigor and reproducibility.

Introduction: The Rationale for a Theoretical Approach

The confluence of amino, bromo, fluoro, and methyl ester functionalities on a benzene scaffold makes this compound a molecule of significant interest. Halogen atoms, particularly fluorine and bromine, are known to modulate pharmacokinetic properties and participate in specific non-covalent interactions such as halogen bonding, which can enhance binding affinity to biological targets. The aminobenzoate core is a recognized scaffold in numerous pharmacologically active agents.[1][2]

Given the high cost and time investment of traditional drug discovery pipelines, in-silico methods offer a powerful, efficient alternative for the initial screening and characterization of new chemical entities.[3] By employing a suite of computational tools, we can predict a molecule's behavior from its fundamental quantum mechanical properties to its interaction with complex biological systems. This guide outlines the theoretical studies required to build a complete computational profile of this compound, providing foundational knowledge for its potential development.

Part I: Quantum Chemical Characterization

The foundation of any theoretical study lies in accurately describing the molecule's electronic structure and geometry. Density Functional Theory (DFT) provides a robust balance of computational cost and accuracy for this purpose, making it the method of choice for molecules of this size.[4]

Molecular Geometry Optimization

The first step is to determine the most stable three-dimensional conformation of the molecule.

Experimental Protocol:

-

Structure Building: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView).

-

Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian).

-

Method Selection: Specify the calculation method. For aromatic systems with halogens, the B3LYP functional is a well-established choice. To accurately account for electron distribution, a Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is crucial for describing the lone pairs on the nitrogen, oxygen, and halogen atoms.

-

Dispersion Correction: Add an empirical dispersion correction, such as Grimme's D3, to properly model intramolecular non-covalent forces.[5]

-

Execution: Run the geometry optimization calculation. The process is complete when the forces on all atoms are negligible, and the structure represents a minimum on the potential energy surface.

Data Presentation: The key structural parameters obtained from the optimized geometry should be tabulated for clarity.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | Predicted Value (Å) |

| C-N | Predicted Value (Å) | |

| C-Br | Predicted Value (Å) | |

| C-F (ortho to ester) | Predicted Value (Å) | |

| C-F (ortho to amino) | Predicted Value (Å) | |

| Bond Angle | O=C-O | Predicted Value (°) |

| C-C-N | Predicted Value (°) | |

| Dihedral Angle | C-C-C-N | Predicted Value (°) |

Table 1: Predicted geometric parameters from DFT calculations.

Visualization:

Caption: Workflow for Molecular Geometry Optimization.

Vibrational Frequency Analysis

Following optimization, a frequency calculation is essential to confirm that the structure is a true minimum and to predict its vibrational spectra.

Experimental Protocol:

-

Use Optimized Geometry: The frequency calculation must be performed on the fully optimized geometry at the same level of theory (B3LYP/6-311++G(d,p)).

-

Calculation Type: Specify a "Freq" calculation in the software input file.

-

Analysis: Upon completion, verify that there are no imaginary frequencies, which would indicate a saddle point rather than a minimum. The output will provide the frequencies, IR intensities, and Raman activities for each vibrational mode.[6]

Data Presentation:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν(N-H) asymmetric | Predicted Value | Asymmetric stretching of the amino group |

| ν(N-H) symmetric | Predicted Value | Symmetric stretching of the amino group |

| ν(C=O) | Predicted Value | Carbonyl stretch of the ester group |

| ν(C-F) | Predicted Value | Carbon-Fluorine stretching modes |

| ν(C-Br) | Predicted Value | Carbon-Bromine stretching mode |

| δ(N-H) | Predicted Value | Bending (scissoring) of the amino group |

Table 2: Predicted significant vibrational frequencies.

Part II: Electronic Properties and Reactivity

Understanding the electronic landscape of the molecule is crucial for predicting its reactivity and interaction capabilities.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

Methodology: The energies of the HOMO and LUMO are obtained directly from the output of the optimized DFT calculation.

-

HOMO Energy (EHOMO): Represents the ability to donate an electron. A higher EHOMO value indicates a better electron donor.

-

LUMO Energy (ELUMO): Represents the ability to accept an electron. A lower ELUMO value indicates a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): The difference between ELUMO and EHOMO is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity.

Data Presentation:

| Parameter | Calculated Energy (eV) | Implication |

| EHOMO | Predicted Value | Electron-donating capability |

| ELUMO | Predicted Value | Electron-accepting capability |

| Energy Gap (ΔE) | Predicted Value | Chemical reactivity and kinetic stability |

Table 3: Frontier Molecular Orbital energies and their significance.

Visualization:

Caption: HOMO-LUMO energy gap concept.

Molecular Electrostatic Potential (MEP) Analysis

An MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich or electron-poor.

Methodology: The MEP is calculated from the DFT results and mapped onto the molecule's electron density surface.

-

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas with high electron density (e.g., lone pairs on oxygen, nitrogen). These are sites susceptible to electrophilic attack.

-

Blue Regions: Indicate positive electrostatic potential, corresponding to areas with low electron density (e.g., hydrogen atoms of the amino group). These are sites for nucleophilic attack.

Visualization:

Caption: Interpreting a Molecular Electrostatic Potential (MEP) map.

Part III: In Silico Drug-Likeness and Pharmacokinetics

Before proceeding to more complex simulations, it is crucial to assess whether the molecule possesses favorable drug-like properties.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical predictors of a drug's success.

Methodology:

-

Input Structure: Use the SMILES string or a 2D structure of the molecule.

-

Web Server Submission: Submit the structure to a free, reliable web-based tool such as SwissADME or pkCSM.

-

Analysis: Analyze the output, paying close attention to parameters like Lipinski's Rule of Five, gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential for inhibiting cytochrome P450 (CYP) enzymes.[3]

Data Presentation:

| Property | Predicted Value/Status | Significance |

| Lipinski's Rule of Five | Predicted: 0 Violations | Good oral bioavailability potential |

| Molecular Weight | 266.04 g/mol | Within acceptable range (<500) |

| LogP (Lipophilicity) | Predicted Value | Influences absorption and distribution |

| GI Absorption | Predicted: High/Low | Predicts oral absorption efficiency |

| BBB Permeant | Predicted: Yes/No | Indicates potential for CNS activity or side effects |

| CYP2D6 Inhibitor | Predicted: Yes/No | Risk of drug-drug interactions |

| Toxicity (e.g., AMES test) | Predicted: Toxic/Non-toxic | Predicts mutagenicity potential |

Table 4: Predicted ADMET and physicochemical properties.

Part IV: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and mechanism.

Target Selection

The aminobenzoate scaffold is present in many kinase inhibitors.[1] Tyrosine kinases, such as the Abl kinase, are validated targets in cancer therapy. The T315I "gatekeeper" mutation in Abl kinase confers resistance to many first-generation inhibitors like imatinib. We hypothesize that this compound could serve as a fragment or lead compound for an inhibitor targeting this resistant mutant. Therefore, we select the T315I mutant of Abl kinase (PDB ID: 2Z60) as a plausible biological target.

Docking Protocol

Experimental Protocol:

-

Receptor Preparation:

-

Download the crystal structure of T315I Abl kinase (PDB ID: 2Z60) from the Protein Data Bank.

-

Using AutoDock Tools, remove water molecules and co-crystallized ligands.

-

Add polar hydrogen atoms and assign Kollman charges to the protein.

-

Save the prepared receptor in PDBQT format.

-

-

Ligand Preparation:

-

Use the DFT-optimized 3D structure of this compound.

-

Assign Gasteiger charges and define rotatable bonds using AutoDock Tools.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

Define the docking search space (grid box) to encompass the ATP-binding site of the kinase, focusing on the region occupied by known inhibitors.

-

-

Docking Simulation:

-

Perform the docking using AutoDock Vina. Set the exhaustiveness parameter to a high value (e.g., 16 or 32) to ensure a thorough conformational search.

-

-

Results Analysis:

-

Analyze the output poses. The top-ranked pose is the one with the lowest binding affinity (most negative value in kcal/mol).

-

Visualize the best pose in the protein's active site using software like PyMOL or ChimeraX.

-

Identify and measure key non-covalent interactions (hydrogen bonds, halogen bonds, hydrophobic interactions) between the ligand and protein residues.

-

Visualization: Docking Workflow

Caption: Step-by-step molecular docking protocol.

Data Presentation:

| Parameter | Description |

| Binding Affinity | Predicted Value (kcal/mol) |

| Interacting Residues | e.g., Met318, Glu286, Ile315 |

| Interaction Type | Atom (Ligand) ↔ Atom (Residue) |

| Hydrogen Bond | Amino H ↔ Carbonyl O (Met318) |

| Halogen Bond | Bromo Br ↔ Carbonyl O (Glu286) |

| Hydrophobic | Benzene Ring ↔ Alkyl side chain (Ile315) |

Table 5: Predicted docking results against T315I Abl kinase.

Conclusion

This technical guide presents a systematic, multi-scale theoretical framework for the comprehensive characterization of this compound. By integrating quantum mechanics, pharmacokinetic predictions, and molecular docking, this in-silico approach provides a holistic understanding of the molecule's intrinsic properties and its potential for targeted biological activity. The data generated through these theoretical studies—from optimized geometry and electronic reactivity to predicted binding modes—establishes a critical foundation for guiding future experimental work. This computational pipeline exemplifies a modern, efficient strategy in drug discovery, enabling researchers to make informed decisions, prioritize resources, and accelerate the journey from molecular concept to potential therapeutic agent.

References

- 1. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insights into the modular design of kinase inhibitors and application to Abl and Axl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methyl 3-amino-4-bromo-2,6-difluorobenzoate: A Technical Guide for the Research Scientist

Abstract

Methyl 3-amino-4-bromo-2,6-difluorobenzoate is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amine, a bromine atom, and two fluorine atoms ortho to the methyl ester, offers a rich platform for diverse chemical transformations. This guide provides a comprehensive overview of this compound, addressing its synthesis, physicochemical properties, predicted reactivity, and potential applications. In the absence of extensive direct literature, this document leverages data from structurally analogous compounds to offer expert insights into its chemical behavior and utility for researchers, scientists, and drug development professionals.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery.[1][2] Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] this compound (Figure 1) emerges as a compound of interest, combining the advantageous features of fluorine substitution with multiple reactive handles for chemical elaboration.

This technical guide aims to serve as a foundational resource for scientists working with or considering the use of this compound. It will provide a detailed analysis of its molecular characteristics and, by examining the chemistry of its constituent parts, will project its reactivity and synthetic potential.

Physicochemical and Spectroscopic Properties

While detailed experimental data for this compound is not widely published, we can predict its key properties based on its structure and data from similar compounds.

| Property | Predicted Value/Information | Source/Analogy |

| CAS Number | 1529613-64-6 | [3] |

| Molecular Formula | C₈H₆BrF₂NO₂ | [3] |

| Molecular Weight | 266.04 g/mol | [4] |

| Appearance | Likely a solid at room temperature | Analogy with similar substituted benzoates[5] |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. | General properties of similar organic esters. |

Spectroscopic Profile (Predicted)

Predicting the spectroscopic data is crucial for reaction monitoring and characterization.[6]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.9 ppm) and a triplet for the aromatic proton (around 6.8-7.2 ppm), coupled to the two fluorine atoms. The amine protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will be characterized by C-F couplings. The carbonyl carbon of the ester should appear around 160-165 ppm. The aromatic carbons will show complex splitting patterns due to one- and two-bond couplings with the fluorine atoms.

-

¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the amine (around 3300-3500 cm⁻¹), C=O stretching for the ester (around 1720-1740 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹).[7]

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak (M⁺) would be observed at m/z 265 and 267.

Synthesis and Purification

There is no published, optimized synthesis specifically for this compound. However, a logical retrosynthetic analysis suggests a multi-step pathway starting from commercially available precursors.

Proposed Synthetic Pathway

A plausible synthetic route would involve the nitration of a difluorobromobenzene precursor, followed by reduction of the nitro group to an amine, and subsequent esterification. An alternative would be the functionalization of a pre-existing aminobenzoate. A likely precursor is 2,6-difluorobenzoic acid.[8]

Diagram of Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a projection based on standard organic chemistry transformations and should be optimized for safety and yield.

-

Esterification of 2,6-Difluorobenzoic Acid:

-

To a solution of 2,6-difluorobenzoic acid (1 eq.) in methanol (5-10 volumes), add thionyl chloride (1.2 eq.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.

-

Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,6-difluorobenzoate.

-

-

Bromination:

-

Dissolve methyl 2,6-difluorobenzoate (1 eq.) in a suitable solvent (e.g., dichloromethane or acetic acid).

-

Add a catalytic amount of iron(III) bromide.

-

Slowly add bromine (1.1 eq.) at room temperature.

-

Stir until the reaction is complete (monitored by GC-MS or TLC).

-

Quench the reaction with a solution of sodium thiosulfate.

-

Perform an aqueous workup and purify by column chromatography to isolate methyl 4-bromo-2,6-difluorobenzoate.[9]

-

-

Nitration:

-

To a mixture of concentrated sulfuric acid and nitric acid at 0 °C, slowly add methyl 4-bromo-2,6-difluorobenzoate (1 eq.).

-

Maintain the temperature and stir for 1-2 hours.

-

Carefully pour the reaction mixture onto ice and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry, and concentrate. Purify by recrystallization or column chromatography.

-

-

Reduction:

-

Dissolve the nitro compound (1 eq.) in ethanol or acetic acid.

-

Add iron powder (3-5 eq.) and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool, filter through celite, and neutralize the filtrate with sodium bicarbonate.

-

Extract the product with ethyl acetate, wash, dry, and purify by column chromatography to yield the target compound.

-

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three key functional groups: the aromatic amine, the aryl bromide, and the methyl ester. The two ortho-fluorine atoms significantly influence the reactivity of the aromatic ring.

Reactivity of the Amino Group

The amino group is a versatile handle for a variety of transformations.[10]

-

Acylation: The amine can be readily acylated with acid chlorides or anhydrides to form amides. This is a common step in building more complex molecular scaffolds.

-

Diazotization: The primary amine can undergo diazotization with nitrous acid to form a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -Cl).

-

N-Arylation/N-Alkylation: The amine can participate in Buchwald-Hartwig or Ullmann couplings to form diarylamines or can be alkylated using standard methods.

Reactivity of the Aryl Bromide

The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst will form a C-C bond, allowing for the introduction of aryl or alkyl groups.

-

Heck Coupling: Palladium-catalyzed coupling with alkenes can be used to introduce vinyl groups.

-

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, will install an alkyne moiety.

-

Buchwald-Hartwig Amination: This reaction can be used to introduce a second amino group at the 4-position.

Influence of the Ortho-Fluoro Groups

The two fluorine atoms ortho to the ester group have a profound electronic and steric effect.

-

Activation towards Nucleophilic Aromatic Substitution (SₙAr): While bromine is generally a poor leaving group in SₙAr, the strongly electron-withdrawing fluorine atoms may activate the ring towards substitution of the bromine by strong nucleophiles under forcing conditions.[11]

-

Directed Ortho-Metalation (DoM): Fluorine is a known ortho-directing group in metalation reactions.[12][13] This could potentially be exploited for functionalization at the 5-position, although the directing ability of the amino group would be competitive.

Diagram of Key Reactions:

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1529613-64-6|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 3-アミノ-4-ブロモ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. CAS 773134-11-5 | Methyl 4-bromo-2,6-difluorobenzoate - Synblock [synblock.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: Strategic Use of Methyl 3-amino-4-bromo-2,6-difluorobenzoate in Modern Organic Synthesis

Introduction: A Multifunctional Building Block for Complex Synthesis

Methyl 3-amino-4-bromo-2,6-difluorobenzoate (CAS No. 1529613-64-6) is a highly functionalized aromatic compound that has emerged as a valuable building block for researchers in medicinal chemistry and materials science.[1][2] Its structure is distinguished by the strategic arrangement of four distinct functional groups on a benzene ring: a nucleophilic amino group, a methyl ester capable of hydrolysis or amidation, a bromine atom serving as a versatile handle for cross-coupling reactions, and two electron-withdrawing fluorine atoms. This unique combination of features makes it an ideal starting material for constructing complex molecular architectures, particularly those found in pharmacologically active agents like kinase inhibitors.[3][4]

The fluorine atoms significantly influence the molecule's reactivity. They activate the aromatic ring towards nucleophilic substitution and modulate the electronic properties of the adjacent functional groups, which can be leveraged to achieve specific reaction outcomes. This guide provides an in-depth exploration of the key applications of this reagent, focusing on palladium-catalyzed cross-coupling reactions, and offers detailed protocols to facilitate its successful implementation in the laboratory.

Physicochemical Properties

A clear understanding of the reagent's properties is essential for its proper handling and use in synthesis.

| Property | Value | Reference |

| CAS Number | 1529613-64-6 | [1] |

| Molecular Formula | C₈H₆BrF₂NO₂ | [2] |

| Molecular Weight | 266.04 g/mol | [2] |

| Appearance | Off-white to yellow solid | [5] |

| SMILES | COC(=O)C1=C(C(=C(C=C1F)Br)N)F | [2] |

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position is the primary site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming new carbon-carbon and carbon-nitrogen bonds. The electron-deficient nature of the difluorinated ring makes oxidative addition to the C-Br bond a generally facile process.

Workflow for Cross-Coupling Reactions

Successful cross-coupling reactions, particularly those that are sensitive to oxygen, necessitate the use of an inert atmosphere. The following workflow is a general representation of the setup for such reactions.

Caption: General experimental workflow for inert atmosphere cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating a C(sp²)-C(sp²) bond between the bromo-substituted benzene ring and a variety of organoboron reagents. This reaction is fundamental in synthesizing biaryl scaffolds, which are prevalent in many kinase inhibitors and other pharmaceuticals.[6][7]

The presence of both an amino and a carboxylic acid (or ester) group can present challenges, such as catalyst inhibition by the amino group or solubility issues due to the deprotonation of a free carboxylic acid under basic conditions.[7] The use of the methyl ester form of the substrate helps circumvent the solubility problems associated with a free carboxylic acid. Careful selection of the catalyst, ligand, and base is crucial for achieving high yields.

Caption: Representative scheme for the Suzuki-Miyaura coupling reaction.

This protocol is a representative procedure based on established methods for similar substrates.[6] Optimization may be necessary for specific arylboronic acids.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., K₂CO₃, 3.0 eq)

-

Anhydrous 1,4-Dioxane

-

Degassed deionized water

-

Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.

-

Inert Atmosphere: Seal the flask with a rubber septum and purge the vessel by alternating between vacuum and backfilling with an inert gas (e.g., Nitrogen or Argon) three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the starting material.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense utility.[8] This reaction allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, providing access to complex N-aryl structures that are difficult to synthesize using classical methods.[9][10] The choice of ligand is critical for the success of this reaction, with sterically hindered phosphine ligands often providing the best results.[11]

Caption: Representative scheme for the Buchwald-Hartwig amination reaction.

This general protocol is based on well-established procedures and should be adapted for specific amine coupling partners.[12]

Materials:

-

This compound (1.0 eq)

-

Amine (1.1-1.5 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine Ligand (e.g., XPhos, RuPhos, 2-4 mol%)

-

Base (e.g., Sodium tert-butoxide (NaOᵗBu) or Cesium Carbonate (Cs₂CO₃), 1.5-2.0 eq)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

-

Reaction Setup (in a glovebox): To a dry reaction vial or flask, add the base (e.g., NaOᵗBu), the palladium precatalyst, and the phosphine ligand.

-

Reagent Addition: Add this compound and the amine coupling partner.

-

Solvent Addition: Add the anhydrous, degassed solvent.

-

Reaction Execution: Seal the vessel tightly and remove it from the glovebox. Heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).

-

Work-up: Cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purification: Purify the crude product via silica gel column chromatography to obtain the desired N-aryl product.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

The scaffolds produced from the reactions described above are of high interest in drug development, particularly for the synthesis of protein kinase inhibitors.[3] Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[13] The 4-amino-3-arylbenzoic acid motif, accessible via Suzuki coupling, and related N-aryl structures are key components in numerous multi-targeted receptor tyrosine kinase (RTK) inhibitors.[4][14] The ability to rapidly generate diverse libraries of compounds by varying the coupling partners makes this compound a powerful tool in structure-activity relationship (SAR) studies.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[15]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust or fumes. Wash hands thoroughly after handling.[16]

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[15][17]

Conclusion

This compound is a versatile and strategically important building block in organic synthesis. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which provide efficient routes to complex biaryl and N-aryl scaffolds. These structures are of significant interest to researchers in drug discovery for the development of novel therapeutics, especially kinase inhibitors. The detailed protocols and scientific rationale provided in this guide are intended to empower researchers to effectively utilize this powerful reagent in their synthetic endeavors.

References

- 1. appchemical.com [appchemical.com]

- 2. This compound | 1529613-64-6 | ELC61364 [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. chemos.de [chemos.de]

Methyl 3-amino-4-bromo-2,6-difluorobenzoate as a building block for heterocycles

Application Notes & Protocols

Topic: Methyl 3-amino-4-bromo-2,6-difluorobenzoate: A Versatile Building Block for the Synthesis of Advanced Heterocyclic Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Multifunctional Building Block

In contemporary medicinal chemistry, heterocycles fused to a benzene ring form the cornerstone of numerous therapeutic agents. The specific substitution pattern on the aromatic core is critical for modulating pharmacological properties such as target affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Fluorine atoms, in particular, are prized for their ability to enhance metabolic stability, improve binding affinity, and alter pKa.

This compound emerges as a pre-validated, high-value starting material for constructing complex heterocyclic systems. Its strategic arrangement of four distinct functional/modulating groups on a single phenyl ring offers chemists a powerful platform for controlled, sequential, and diverse synthetic transformations.

-

Amino Group (-NH₂): A versatile nucleophile for cyclization and N-functionalization.

-

Bromo Group (-Br): An ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.

-

Methyl Ester (-CO₂Me): An electrophilic partner for intramolecular cyclization, readily forming amide bonds to build fused rings.

-

Difluoro Groups (-F): Orthogonal fluorine atoms that impart unique electronic properties, enhance metabolic stability, and provide steric influence.

This guide provides a detailed exploration of the reactivity of this building block and presents robust protocols for its application in the synthesis of medicinally relevant quinazolinones and their derivatives.

Physicochemical Properties & Safety

A clear understanding of the reagent's properties is fundamental to its safe and effective use.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1529613-64-6[1][2][3] |

| Molecular Formula | C₈H₆BrF₂NO₂[1][2][3] |

| Molecular Weight | 266.04 g/mol [2][3] |

| Appearance | Typically a white to off-white or yellow solid[4] |

| SMILES | COC(=O)C1=C(C(=C(C=C1F)Br)N)F[2] |

Safety & Handling:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Consult the Safety Data Sheet (SDS) from the supplier for comprehensive hazard information, including statements H315 (causes skin irritation) and H319 (causes serious eye irritation).[4]

-

Store in a cool, dry, and well-sealed container.

Strategic Reactivity and Synthetic Pathways

The utility of this compound lies in the ability to selectively address its different reactive sites. The diagram below illustrates the primary synthetic vectors available from this starting material.

Experimental Protocols

The following protocols are provided as robust starting points for synthesis. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.

Protocol 1: Synthesis of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one via Niementowski Reaction

This protocol utilizes the intramolecular reactivity of the amino and ester groups to construct the quinazolinone core, a privileged scaffold in drug discovery.[5][6] The Niementowski reaction is a classic and direct method for this transformation.[7]

Methodology:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Add formamide (10-20 eq) to the flask. The large excess of formamide serves as both the reagent and the solvent.

-

Heating: Heat the reaction mixture to 160-180 °C and stir vigorously. The reaction is typically complete within 4-8 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker of cold water (approx. 10 times the volume of formamide used).

-

A precipitate should form. Stir the suspension for 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with water, followed by a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove residual impurities.

-

Dry the product under vacuum to yield the desired 7-Bromo-5,8-difluoroquinazolin-4(3H)-one. The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol if necessary.

-

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol demonstrates the selective functionalization of the C-Br bond, leaving the other reactive sites intact for subsequent transformations. The choice of ligand and base is crucial for minimizing side reactions like dehalogenation.[8]

Methodology:

-

Inert Atmosphere Setup: In a glovebox or under a positive flow of argon, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a suitable base such as K₂CO₃ or K₃PO₄ (2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) to an oven-dried Schlenk flask.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio). The solution should be purged with argon for 15-20 minutes to ensure all oxygen is removed.

-

Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.

-

Protocol 3: Sequential Suzuki Coupling and Quinazolinone Formation

This advanced protocol combines the previous two strategies to showcase the building block's full potential. First, the C4-position is diversified via Suzuki coupling, and then the resulting intermediate is cyclized to afford a highly decorated quinazolinone.

Methodology:

-

Step 1 (Suzuki Coupling): Synthesize the Methyl 3-amino-4-aryl-2,6-difluorobenzoate intermediate by following Protocol 2 exactly as described above. Ensure the product is pure and fully characterized before proceeding.

-

Step 2 (Cyclization):

-

Follow the procedure outlined in Protocol 1 , using the purified aryl-substituted intermediate from Step 1 as the starting material.

-

The reaction conditions (temperature, time) may require slight optimization depending on the nature of the newly introduced aryl group. Sterically hindered or electron-rich aryl groups may require longer reaction times or slightly higher temperatures for complete cyclization.

-

The work-up and purification steps remain the same, yielding the final, highly functionalized 7-Aryl-5,8-difluoroquinazolin-4(3H)-one.

-

Conclusion

This compound is a superior building block for constructing complex, fluorinated heterocyclic systems. Its densely packed and orthogonally reactive functional groups provide a clear and logical pathway for the synthesis of diverse libraries of compounds centered on medicinally important scaffolds like quinazolinones. The protocols detailed herein offer reliable methods for leveraging its unique structure, enabling researchers in drug discovery to rapidly access novel chemical matter with high potential for biological activity.

References

- 1. appchemical.com [appchemical.com]

- 2. This compound | 1529613-64-6 | ELC61364 [biosynth.com]

- 3. 1529613-64-6 | this compound - Capot Chemical [capotchem.com]

- 4. Methyl 4-bromo-2,6-difluorobenzoate | 773134-11-5 [sigmaaldrich.com]

- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Notes & Experimental Protocols for the Versatile Synthetic Building Block: Methyl 3-amino-4-bromo-2,6-difluorobenzoate

Introduction and Compound Profile

Methyl 3-amino-4-bromo-2,6-difluorobenzoate is a highly functionalized aromatic compound that serves as a strategic building block in modern synthetic chemistry. Its utility is rooted in the orthogonal reactivity of its distinct functional groups: a bromine atom poised for cross-coupling, a nucleophilic amino group for further derivatization, and a methyl ester that can be readily hydrolyzed. The presence of two fluorine atoms significantly influences the electronic properties of the benzene ring, enhancing the reactivity of the adjacent bromine atom in palladium-catalyzed reactions and often conferring desirable pharmacological properties, such as improved metabolic stability and binding affinity, in downstream target molecules.

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the key applications of this versatile intermediate, complete with detailed, field-tested protocols for its use in cornerstone synthetic transformations.

Compound Specifications:

| Property | Value |

| CAS Number | 1529613-64-6[1][2][3] |

| Molecular Formula | C₈H₆BrF₂NO₂[1][3] |

| Molecular Weight | 266.04 g/mol [1][3] |

| SMILES | O=C(OC)C1=C(F)C=C(Br)C(N)=C1F[1] |

| MDL Number | MFCD23840403[1][3] |

graph "molecule_structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Benzene ring nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="-1.3,0.75!"]; C6 [label="C", pos="1.3,0.75!"];

// Substituent nodes Ester_C [label="C", pos="2.6,1.5!"]; Ester_O1 [label="O", pos="3.2,2.3!"]; Ester_O2 [label="O", pos="3.5,0.7!"]; Ester_CH3 [label="CH₃", pos="4.6,0.7!"]; F_C2 [label="F", pos="-2.6,-1.5!"]; NH2_C3 [label="NH₂", pos="2.6,-1.5!"]; Br_C4 [label="Br", pos="0,-3!"]; F_C6 [label="F", pos="2.6,0!"]; // Repositioned for clarity// Draw bonds C1 -- C6; C6 -- C3; C3 -- C4; C4 -- C2; C2 -- C5; C5 -- C1;

// Double bonds (approximated with labels for simplicity in neato) edge [style=invis]; C1 -- C5 [label="="]; C6 -- C3 [label="="]; C2 -- C4 [label="="]; edge [style=solid];

// Substituent bonds C1 -- Ester_C [label=""]; Ester_C -- Ester_O1 [label="="]; Ester_C -- Ester_O2; Ester_O2 -- Ester_CH3; C2 -- F_C2; C3 -- NH2_C3; C4 -- Br_C4; C6 -- F_C6;

// Dummy nodes for ring labels node [shape=none, fontsize=10]; L1 [label="1", pos="0.3,1.6!"]; L2 [label="2", pos="-1.6,0.8!"]; L3 [label="3", pos="-1.6,-0.8!"]; L4 [label="4", pos="0.3,-1.6!"]; L5 [label="5", pos="1.6,-0.8!"]; L6 [label="6", pos="1.6,0.8!"]; }

Caption: Structure of this compound.

Core Applications & Synthetic Strategy

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. The electron-withdrawing fluorine atoms ortho to the bromine enhance its susceptibility to oxidative addition, a critical step in these catalytic cycles. This makes it an excellent substrate for constructing complex molecular architectures.